

A Technical Guide to the Spectroscopic Analysis of Biphenyl Sulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a representative biphenyl sulfonamide, specifically N-(biphenyl-4-yl)benzenesulfonamide. Due to the limited availability of a complete experimental dataset for a single, unambiguously identified "biphenyl sulfonamide 1," this document compiles and presents representative data from closely related analogs. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for biphenyl sulfonamide and its close structural analogs.

Table 1: ¹H NMR Spectroscopic Data for a Representative Biphenyl Sulfonamide Analog



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.73	d	7.6	2H	Aromatic Protons
7.49	d	7.6	2H	Aromatic Protons
7.44	d	8.4	2H	Aromatic Protons
7.41-7.36	m	-	3H	Aromatic Protons
7.30	m	-	1H	NH Proton

Note: Data is for N-(Biphenyl-4-yl)-4-methylbenzenesulfonamide as a close analog.[1]

Table 2: Representative IR Absorption Bands for Biphenyl Sulfonamides

Wavenumber (cm ⁻¹)	Intensity	Assignment
3217	Strong, Broad	N-H Stretch
1604	Medium	C=C Aromatic Stretch
1336	Strong	S=O Asymmetric Stretch
1155	Strong	S=O Symmetric Stretch

Note: Data is for a representative sulfonamide derivative.[2]

Table 3: Representative Mass Spectrometry Data for a Sulfonamide

m/z	Relative Intensity	Assignment
157	31.1%	[M] ⁺ (Molecular Ion)
141	20.6%	[M-O] ⁺
93	46.3%	[C ₆ H ₅ O] ⁺
77	100%	[C ₆ H ₅] ⁺



Note: Data is for the parent benzenesulfonamide and serves as a representative fragmentation pattern.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of biphenyl sulfonamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra are typically recorded on a 400 MHz spectrometer.[1][4] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][3] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[4]

Infrared (IR) Spectroscopy

IR spectra are obtained using an FT-IR spectrometer. Solid samples are often prepared as KBr pellets. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

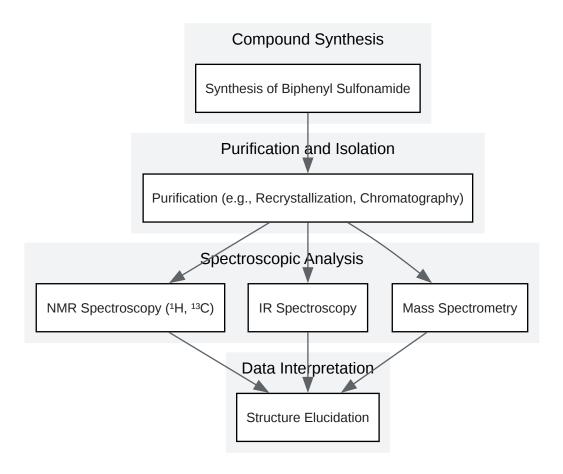
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound. The sample is introduced into the mass spectrometer, and the resulting mass-to-charge (m/z) ratios of the fragments are recorded.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like biphenyl sulfonamide.





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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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